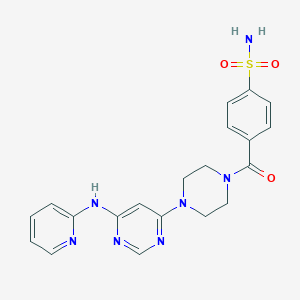

4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Description

This compound is a hybrid molecule featuring three key structural motifs:

- A piperazine ring linked via a carbonyl group to a benzenesulfonamide moiety.

- A pyrimidine scaffold substituted with a pyridin-2-ylamino group at the 6-position.

The benzenesulfonamide group is a pharmacophore commonly associated with enzyme inhibition (e.g., carbonic anhydrase, kinase modulators), while the pyrimidine-piperazine core is often utilized in receptor-targeted ligands (e.g., dopamine receptors, antimicrobial agents) .

Properties

IUPAC Name |

4-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3S/c21-31(29,30)16-6-4-15(5-7-16)20(28)27-11-9-26(10-12-27)19-13-18(23-14-24-19)25-17-3-1-2-8-22-17/h1-8,13-14H,9-12H2,(H2,21,29,30)(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDVGBDKBCDVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.

Mode of Action

The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby affecting the modulation of growth factors.

Biological Activity

The compound 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrimidine ring, a pyridine ring, and a piperazine moiety, suggest possible interactions with biological targets, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

This structure includes:

- A pyrimidine ring which is often associated with various pharmacological effects.

- A pyridine ring that may contribute to the compound's ability to interact with biological macromolecules.

- A piperazine moiety which is frequently found in many pharmaceutical agents due to its favorable pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to modulate protein functions. It may act through:

- Inhibition of enzyme activity : The compound could inhibit specific enzymes involved in cell proliferation or signaling pathways.

- Binding to receptor sites : It may interact with particular receptors, altering their activity and leading to downstream effects in cellular signaling.

Biological Activity Data

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary table comparing the biological activities of related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Anti-inflammatory | |

| Compound C | Antimicrobial | |

| Target Compound | Potentially anticancer |

Case Studies and Research Findings

- Anticancer Activity : In studies involving various cancer cell lines, compounds structurally related to the target compound have shown significant cytotoxic effects. For instance, one study reported that derivatives featuring pyrimidine and piperazine rings inhibited cell proliferation in leukemia models by targeting cyclin-dependent kinases (CDK) .

- Enzyme Inhibition : Another research highlighted the ability of similar compounds to inhibit key enzymes involved in tumor progression. The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme, effectively blocking its active site .

- In Vivo Studies : Animal model studies demonstrated that related compounds reduced tumor growth rates significantly compared to control groups, supporting their potential therapeutic application .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide."

However, based on the search results, it is possible to infer some potential applications and related information:

- Basic Information :

-

Potential Research Areas

- Pyrimidinyl-piperazine compounds : Search results mention "$$1H-pyrazolo[3, 4-d]pyrimidin-4-yl]-piperidine or -piperazine compounds" as serine-threonine kinase modulators for treating immunological, inflammatory, and proliferative diseases . This suggests that the query compound, which contains pyrimidine and piperazine moieties, might have potential applications in similar areas.

- Thiazole and Pyridine Derivatives : One search result discusses the medicinal chemistry of thiazole-bearing molecules and their potential as therapeutic agents for various pathological conditions . Another result mentions pyridine-substituted thiazole hybrids and their cytotoxicity effect against liver, laryngeal, prostate, and breast cancer cell lines . Given that the query compound contains pyridine and pyrimidine rings, it may have potential applications in developing novel therapeutic agents or in cancer research.

- Piperazine derivatives Piperazine is a structural motif present in many pharmaceuticals .

- ** anti-bacterial molecules:** Palladium, copper, and nickel-catalyzed reactions are used in the synthesis of antibacterial molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Structural and Functional Comparisons

*Estimated based on structural similarity.

Functional Group Analysis

Piperazine-Carbonyl Linkage: The target compound and ’s analog both use a piperazine-carbonyl group to connect to an aromatic sulfonamide. In contrast, replaces the carbonyl with an amide bond, reducing flexibility but increasing hydrogen-bonding capacity .

Pyrimidine vs. Pyridazine/Triazole: The pyridin-2-ylamino-pyrimidine group in the target compound offers multiple hydrogen-bonding sites (NH and pyridine N), which are absent in ’s methoxypyridazine or ’s triazole. This may enhance selectivity for kinases or nucleic acid targets .

Sulfonamide Modifications :

- The benzenesulfonamide in the target compound is unsubstituted, whereas and include dimethyl or acrylamide groups. These substitutions influence solubility and membrane permeability .

Q & A

Q. What synthetic routes are available for preparing 4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidine core via condensation of guanidine derivatives with β-keto esters, followed by chlorination using POCl₃ .

- Step 2: Introduction of the piperazine-carbonyl moiety via coupling reactions. For example, 1-(4-chlorobenzyl)piperazine can react with activated carbonyl intermediates under basic conditions (e.g., DIPEA in DCM) .

- Step 3: Sulfonamide formation by reacting the intermediate with sulfonyl chloride derivatives .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction rates .

- Monitor reaction progress via LCMS to identify byproducts (e.g., incomplete coupling or sulfonamide hydrolysis) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- 1H/13C NMR: Assign peaks using DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals from the pyrimidine and piperazine moieties .

- LCMS/HPLC: Confirm molecular weight ([M+H]+) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- XRPD/TGA-DSC: Assess crystallinity and thermal stability, especially for salt forms (e.g., hydrochloride or mesylate) .

Data Conflict Resolution: - Re-run spectra under standardized conditions (e.g., DMSO-d6 for NMR).

- Cross-validate with elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How does the compound’s solubility and stability vary under different pH and solvent conditions?

- Solubility: Poor in water (<0.1 mg/mL at pH 7.4); improves in DMSO or ethanol (>50 mg/mL) .

- Stability: Degrades in acidic conditions (pH <3) due to sulfonamide hydrolysis. Store at -20°C under inert gas (N₂/Ar) for long-term stability .

Advanced Research Questions

Q. How can structural modifications to the piperazine or pyrimidine moieties enhance target selectivity (e.g., kinase inhibition vs. carbonic anhydrase activity)?

- Piperazine Modifications:

- Replace the pyridinyl group with fluorobenzyl (e.g., 4-fluorobenzyl) to improve hydrophobic interactions with kinase ATP-binding pockets .

- Introduce sulfonyl groups (e.g., 4-methylsulfonylphenyl) to enhance carbonic anhydrase inhibition via zinc coordination .

- Pyrimidine Modifications:

Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models?

- In Vitro vs. In Vivo Discrepancies:

- Species-Specific Variations: Test parallel assays in human and rodent cell lines to identify pharmacokinetic differences .

Q. How can computational methods guide the design of derivatives with improved ADME properties?

- ADME Prediction Tools:

- QSAR Models:

- Corrogate substituent electronegativity (e.g., -F, -Cl) with IC50 values from kinase inhibition datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.